1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphen oxy)ethoxy]phenyl}-3-pyrrolin-2-one
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Overview
Description
1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves multiple steps. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by boiling in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as condensation reactions, purification through recrystallization, and characterization using spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Shares the dimethylaminoethyl group but has different functional groups and applications.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but used primarily as a photoinitiator.
Uniqueness
1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H30N2O6 |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-[4-[2-(2-methylphenoxy)ethoxy]phenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O6/c1-19-7-4-5-8-22(19)36-18-17-34-21-12-10-20(11-13-21)25-24(26(31)23-9-6-16-35-23)27(32)28(33)30(25)15-14-29(2)3/h4-13,16,25,32H,14-15,17-18H2,1-3H3 |
InChI Key |
QHLLPLVIMRLNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C3C(=C(C(=O)N3CCN(C)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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